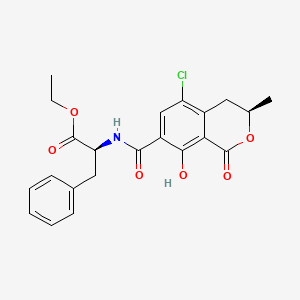

Ochratoxin C

Beschreibung

This compound has been reported in Aspergillus ochraceus with data available.

This compound is a metabolite of Aspergillus ochraceus this compound belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

converted into ochratoxin A in vivo; RN given refers to (R)-isome

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZZWRPHVVDAPT-PXAZEXFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964097 | |

| Record name | Ochratoxin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Amorphous solid | |

CAS No. |

4865-85-4 | |

| Record name | Ochratoxin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4865-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochratoxin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochratoxin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCHRATOXIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DY21HW450 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCHRATOXIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ochratoxin C: Chemical Structure and Properties

This compound (OTC) is a mycotoxin belonging to the ochratoxin family, which are secondary metabolites produced by several fungal species of the Aspergillus and Penicillium genera.[1] Structurally, it is the ethyl ester of ochratoxin A (OTA), the most prominent and toxic member of this mycotoxin family.[2] While less abundant than OTA, OTC is significant as it can be converted to OTA within the body, thereby contributing to overall ochratoxin toxicity.[1][3] This guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its analysis, and a discussion of its biological effects and associated signaling pathways.

Chemical Structure and Identification

This compound is characterized by a dihydroisocoumarin moiety linked to a phenylalanine group via an amide bond, with the carboxylic acid of the phenylalanine being esterified with ethanol.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |

| Chemical Formula | C₂₂H₂₂ClNO₆ |

| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)C2=CC(=C3C--INVALID-LINK--C3=C2O)C)Cl |

| InChI Key | BPZZWRPHVVDAPT-PXAZEXFGSA-N |

| CAS Number | 4865-85-4 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its detection, extraction, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 431.9 g/mol [1] |

| Appearance | Amorphous solid[1] |

| Melting Point | 169 °C[4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[3] |

| UV Maximum Absorption (in Ethanol) | 333 nm[1] |

Biological Activity and Signaling Pathways

The toxicity of this compound is largely attributed to its in vivo conversion to Ochratoxin A.[1][3] Therefore, the signaling pathways affected by this compound are understood to be primarily those activated by Ochratoxin A. Key biological activities include immunotoxicity and the induction of apoptosis.[3][5]

This compound has been shown to suppress the proliferation and differentiation of human THP-1 monocytes and to induce apoptosis in these cells at concentrations of 100 or 1,000 ng/ml.[3][5] The underlying mechanisms are believed to mirror those of Ochratoxin A, which involve the activation of MAPK signaling pathways (p38, ERK, and JNK), induction of oxidative stress, and the p53-mediated apoptosis pathway.[6][7]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by Ochratoxin A, which is considered the active metabolite of this compound.

Experimental Protocols

Accurate quantification of this compound is essential for food safety and toxicological studies. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are common analytical techniques.

Sample Preparation for Food Matrices (e.g., Cereals)

A generic sample preparation workflow for the extraction and cleanup of ochratoxins from solid food matrices is outlined below. This procedure typically involves extraction with an organic solvent, followed by a cleanup step using immunoaffinity columns (IAC) to isolate the toxins.[8][9]

HPLC-FLD Method for Ochratoxin Analysis

This method is adapted from established protocols for Ochratoxin A, which are suitable for this compound as well due to their structural similarity.

-

Instrumentation: HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[10]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 20 µL.[11]

-

Fluorescence Detection: Excitation wavelength of 333 nm and an emission wavelength of 455 nm.[11]

-

Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

UHPLC-MS/MS Method for Ochratoxin Analysis

This technique offers higher sensitivity and selectivity.

-

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][13]

-

Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 100 mm x 2.1 mm).[12]

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[12]

-

Solvent B: Acetonitrile with 0.1% formic acid.[12]

-

-

Flow Rate: 0.2 mL/min.[12]

-

Injection Volume: 10 µL.[12]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. The use of a stable isotope-labeled internal standard (e.g., ¹³C₂₀-Ochratoxin A) is recommended for accurate quantification.[14]

Conclusion

This compound, as the ethyl ester of Ochratoxin A, is a relevant mycotoxin due to its potential conversion to the more toxic OTA in vivo. Understanding its chemical properties and having robust analytical methods for its detection are crucial for assessing its impact on food safety and human health. The biological effects of this compound are largely mediated through the same signaling pathways as Ochratoxin A, primarily leading to immunotoxicity and apoptosis. Further research is warranted to fully elucidate any unique toxicological properties of this compound itself.

References

- 1. This compound | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of the mycotoxin ochratoxin A and some of its metabolites on the human cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A rapid HPLC-FLD method for Ochratoxin A detection in pig muscle, kidney, liver by using enzymatic digestion with MISPE extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. envirobiotechjournals.com [envirobiotechjournals.com]

- 12. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. www-pub.iaea.org [www-pub.iaea.org]

The Biosynthesis of Ochratoxin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin belonging to the ochratoxin group, which are secondary metabolites produced by several species of fungi, primarily within the Aspergillus and Penicillium genera.[1] Structurally, this compound is the ethyl ester of Ochratoxin A (OTA), the most prevalent and toxic member of this mycotoxin family.[1] While OTA has been extensively studied due to its nephrotoxic, carcinogenic, teratogenic, and immunotoxic effects, the biosynthesis and specific biological role of OTC are less understood.[2][3] This guide provides a detailed overview of the biosynthetic pathway leading to this compound, focusing on the well-established synthesis of its precursor, Ochratoxin A, and the subsequent conversion to this compound. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex biochemical process.

Core Biosynthetic Pathway: From Precursors to Ochratoxin A

The biosynthesis of Ochratoxin A is a multi-step process involving a series of enzymatic reactions encoded by a cluster of genes. The primary precursors for this pathway are acetyl-CoA, malonyl-CoA, and L-phenylalanine.[4]

The core of the OTA molecule is a dihydroisocoumarin moiety, which is synthesized via the polyketide pathway. This is then linked to a molecule of L-phenylalanine through a peptide bond. The key enzymes involved are a polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, and a halogenase.[2][4]

Key Enzymes and Genes in Ochratoxin A Biosynthesis

| Gene | Enzyme | Function |

| otaA | Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone from acetyl-CoA and malonyl-CoA.[2][4] |

| otaC | Cytochrome P450 Monooxygenase | Oxidizes the polyketide intermediate.[2][4] |

| otaB | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and couples L-phenylalanine to the polyketide moiety.[2][4] |

| otaD | Halogenase | Catalyzes the chlorination of the dihydroisocoumarin ring.[2][4] |

| otaR1 | bZIP Transcription Factor | A regulatory gene that controls the expression of the other biosynthetic genes.[2] |

The Final Step: Formation of this compound

This compound is formed by the esterification of the carboxylic acid group of Ochratoxin A with ethanol. While the biosynthetic pathway of OTA is well-characterized, the specific enzymatic step for the conversion of OTA to OTC in producing fungi is not yet fully elucidated. It is hypothesized that this reaction may be catalyzed by a non-specific esterase or could potentially occur non-enzymatically under specific intracellular conditions. One proposed, though not widely accepted, pathway suggests the esterification of ochratoxin α to this compound, followed by a de-esterification to yield OTA.[5]

Quantitative Data on Ochratoxin Production

The production of ochratoxins is highly dependent on the fungal species, strain, and environmental conditions such as temperature, water activity, and substrate. The following tables summarize quantitative data on Ochratoxin A production from various studies. Data on this compound production is scarce due to its typically lower abundance.

Table 1: Ochratoxin A Production by Aspergillus Species Under Various Conditions

| Fungal Strain | Medium | Temperature (°C) | Incubation Time (days) | OTA Yield (µg/g) | Reference |

| A. ochraceus | YES | 18 | 21 | 848.34 | [5] |

| A. westerdijkiae | YES | 18 | 10 | 479.73 | [5] |

| A. sulphureus | YES | 18 | 21 | 545.86 | [5] |

| A. carbonarius | CYA | 25 | 14 | Lower than other species | [5] |

| A. niger | YEA | 23 | 5.5 | 21.93 | [6] |

| A. niger | YES | 23 | 5.5 | 4.19 | [6] |

| A. niger | YEG | 23 | 5.5 | 3.64 | [6] |

| A. ochraceus | PDA + 20 g/L NaCl | Not Specified | 7 | 1.827 ppm | [7] |

| A. ochraceus | PDA + 70 g/L NaCl | Not Specified | 7 | 0.033 ppm | [7] |

YES: Yeast Extract Sucrose; CYA: Czapek Yeast Extract Agar (B569324); YEA: Yeast Extract Arabinose; YEG: Yeast Extract Glucose; PDA: Potato Dextrose Agar.

Table 2: Ochratoxin A Production by Penicillium Species

| Fungal Strain | Medium | Temperature (°C) | Incubation Time (days) | OTA Yield (µg/kg) | Reference |

| P. verrucosum | Rice | 20 | 40 | 31.9 | [8] |

| P. verrucosum | YES (stationary) | Not Specified | Not Specified | Highest among tested media | [9] |

Experimental Protocols

Fungal Culture for Ochratoxin Production

Objective: To cultivate ochratoxin-producing fungi under laboratory conditions to induce mycotoxin synthesis.

Materials:

-

Pure culture of an ochratoxin-producing fungal strain (e.g., Aspergillus ochraceus, Penicillium verrucosum).

-

Petri dishes (90 mm).

-

Culture media: Yeast Extract Sucrose (YES) agar or Czapek Yeast Extract (CYA) agar.[10]

-

Sterile physiological saline solution with 0.05% Tween 80.

-

Hemocytometer or automatic cell counter.

-

Incubator.

Procedure:

-

Prepare the desired culture medium (YES or CYA agar) and sterilize by autoclaving.

-

Pour the sterile medium into Petri dishes and allow it to solidify in a laminar flow hood.

-

Prepare a spore suspension from a 7-day-old fungal culture grown on a suitable medium (e.g., Malt Extract Agar).[5]

-

Harvest spores by rinsing the colony surface with a sterile saline-Tween 80 solution.[5]

-

Determine the spore concentration using a hemocytometer or an automatic cell counter and adjust to 10^5 spores/mL.[5]

-

Inoculate the center of each agar plate with 10 µL of the spore suspension.[5]

-

Incubate the plates in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7-21 days).[11][12]

Extraction of Ochratoxins from Fungal Culture

Objective: To extract ochratoxins from the fungal mycelium and agar medium for subsequent analysis.

Materials:

-

Fungal culture plates.

-

Methanol (B129727) or a mixture of acetonitrile/water/acetic acid (84:16:1).[13]

-

Stoppered Erlenmeyer flasks.

-

Shaker.

-

Centrifuge and centrifuge tubes.

-

Syringe filters (0.45 µm).

Procedure:

-

After the incubation period, collect the entire content of the Petri dish (mycelium and agar).[6]

-

Transfer the contents to a stoppered Erlenmeyer flask.

-

Add a suitable volume of extraction solvent (e.g., 25 mL of methanol or 100 mL of acetonitrile/water/acetic acid).[6][13]

-

Shake the flask vigorously for a specified time (e.g., 1 hour).[6]

-

Transfer the extract to a centrifuge tube and centrifuge at approximately 1,000 x g for 5 minutes.[13]

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

Quantification of Ochratoxin A and C by HPLC

Objective: To separate and quantify Ochratoxin A and C in the fungal extract using High-Performance Liquid Chromatography with fluorescence detection.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Ochratoxin A and this compound analytical standards.

-

Mobile phase: A mixture of acetonitrile, water, and acetic acid (e.g., 99:99:2, v/v/v).[14]

-

Methanol for standard preparation.

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of Ochratoxin A and this compound in methanol.

-

From the stock solutions, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile:water:acetic acid (99:99:2, v/v/v).[14]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings: Excitation wavelength of ~333 nm and emission wavelength of ~460 nm.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared fungal extracts.

-

Identify the peaks for Ochratoxin A and C based on their retention times compared to the standards.

-

Quantify the concentration of Ochratoxin A and C in the samples by comparing their peak areas to the calibration curve.

-

Visualizations

Caption: Biosynthesis pathway of this compound from primary metabolites.

Caption: Experimental workflow for ochratoxin analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. brill.com [brill.com]

- 4. Biochemical Characterization of Ochratoxin A-Producing Strains of the Genus Penicillium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Proteomic Profiling of Fungal Growth, Development, and Ochratoxin A Production in Aspergillus ochraceus on High- and Low-NaCl Cultures [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An easy screening method for fungi producing ochratoxin A in pure culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. famic.go.jp [famic.go.jp]

- 14. A modified HPLC method for the determination of ochratoxin A by fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Ochratoxin C vs. Ochratoxin A: A Comparative Toxicological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi, contaminating a wide range of food commodities including cereals, coffee beans, and grapes.[1][2] Among the various forms of ochratoxins, Ochratoxin A (OTA) is the most prevalent and toxicologically significant member.[3][4] Its ethyl ester derivative, Ochratoxin C (OTC), is also of interest due to its structural similarity and potential co-occurrence with OTA.[1][5] This technical guide provides a comprehensive comparison of the toxicity of this compound and Ochratoxin A, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. OTA is a potent nephrotoxin, hepatotoxin, neurotoxin, and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][6][7] The toxicity of OTC is often considered comparable to that of OTA, primarily due to its rapid in vivo conversion to OTA.[8]

Quantitative Toxicological Data

The following tables summarize the available quantitative data comparing the toxicity of this compound and Ochratoxin A from various in vivo and in vitro studies.

Table 1: In Vivo Acute Toxicity Data

| Species | Route of Administration | Toxin | LD50 | Reference |

| Day-old Chicks | Oral | Ochratoxin A | 116 - 135 µ g/chick (3.3 - 3.9 mg/kg) | [1] |

| Day-old Chicks | Oral | This compound | 216 mg/animal | [1] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Assay | Toxin | IC50 / LC50 | Exposure Time | Reference |

| HeLa S3 | Cytotoxicity | Ochratoxin A | 5 µM | Not Specified | [1] |

| HeLa S3 | Cytotoxicity | This compound | 9 µM | Not Specified | [1] |

| Human Kidney Epithelial (HK-2) | MTT Assay | Ochratoxin A | Not explicitly stated for direct comparison | Not Specified | [9] |

Experimental Protocols

This section details the methodologies employed in key experiments cited in the comparative toxicological assessment of Ochratoxin A and this compound.

In Vivo Acute Toxicity Study in Day-Old Chicks

Objective: To determine the median lethal dose (LD50) of OTA and OTC.

Methodology:

-

Animal Model: Day-old cockerels were used for the study.

-

Toxin Administration: Ochratoxins were dissolved in a suitable solvent (e.g., corn oil) and administered orally via gavage.

-

Dose Groups: Multiple dose groups were established for each toxin, with a control group receiving the vehicle only.

-

Observation Period: The chicks were observed for a period of 7 days for signs of toxicity and mortality.

-

LD50 Calculation: The LD50, the dose at which 50% of the animals died, was calculated using appropriate statistical methods, such as probit analysis.

-

Pathological Examination: Gross and microscopic examinations of organs were performed to identify pathological changes.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of OTA and OTC on cultured cells and determine the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Culture: Human cell lines, such as HeLa or HK-2, were cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Toxin Exposure: The culture medium was replaced with fresh medium containing various concentrations of OTA or OTC. A vehicle control group was also included.

-

Incubation: The cells were incubated with the toxins for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: After incubation, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan (B1609692) Solubilization: Following a further incubation period, the MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The cell viability was calculated as a percentage of the control, and the IC50 value was determined by plotting cell viability against toxin concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[11][12][13][14][15][16][17]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism contributing to the similar in vivo toxicity of OTC and OTA is the metabolic conversion of OTC to OTA.

Caption: Metabolic conversion of this compound to Ochratoxin A.

Ochratoxin A is known to exert its toxic effects through multiple mechanisms, including the disruption of several key signaling pathways. Due to the conversion of OTC to OTA, these pathways are also relevant to the toxicity of OTC.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. OTA has been shown to activate various components of the MAPK pathway, including ERK, p38, and JNK, leading to cellular stress and apoptosis.

Caption: OTA-induced activation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival and proliferation. OTA can modulate this pathway, often leading to an inhibition of cell growth and induction of apoptosis.

Caption: OTA-mediated modulation of the PI3K/Akt signaling pathway.

Conclusion

The toxicity of this compound is closely linked to that of Ochratoxin A due to its efficient conversion to OTA within the body. Quantitative data from in vivo and in vitro studies generally support this, although some variations in potency have been observed in direct comparative assays. The well-established mechanisms of OTA toxicity, including the disruption of critical signaling pathways like MAPK and PI3K/Akt, are therefore highly relevant for understanding the toxicological profile of OTC. Further research is warranted to elucidate the intrinsic toxicity of OTC and its direct interactions with cellular components prior to its metabolic conversion, which would provide a more complete understanding of its overall toxicological risk.

References

- 1. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Ochratoxin Toxicity : A Review of the Available Data [kops.uni-konstanz.de]

- 5. Comprehensive Review of Aflatoxin and Ochratoxin A Dynamics: Emergence, Toxicological Impact, and Advanced Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Should We Be Concerned About the Effects of Ochratoxin? [nutritionfacts.org]

- 7. indoordoctor.com [indoordoctor.com]

- 8. Conversion of this compound into ochratoxin A in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Toxicological Profile of Ochratoxin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochratoxin C (OTC), the ethyl ester of Ochratoxin A (OTA), is a mycotoxin produced by several species of Aspergillus and Penicillium. While less studied than its parent compound, OTA, this compound presents a significant toxicological concern due to its ready conversion to the more potent Ochratoxin A in vivo. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, with a focus on its metabolism, mechanisms of toxicity, and effects on various organ systems. Quantitative toxicological data are summarized, and detailed experimental protocols for key in vitro studies are provided. Furthermore, this guide visualizes the critical signaling pathways implicated in ochratoxin toxicity, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Ochratoxins are a group of mycotoxins that contaminate a wide range of food commodities, including cereals, coffee beans, and wine. Among them, Ochratoxin A is the most prevalent and toxicologically significant. This compound is structurally similar to OTA, differing only by the ethyl ester group in place of a carboxylic acid. Although often found in lower concentrations than OTA, its lipophilic nature may influence its absorption and distribution. A critical aspect of OTC's toxicology is its rapid and efficient hydrolysis to OTA by carboxylesterases in the body, meaning that the toxicological effects of OTC are largely attributable to its conversion to OTA[1]. This guide will delineate the known direct effects of OTC and those mediated through its conversion to OTA.

Physicochemical Properties and Metabolism

This compound is a crystalline solid with the chemical formula C₂₂H₂₂ClNO₆. Its ethyl ester structure makes it more non-polar compared to OTA[2].

The primary metabolic pathway for this compound is its conversion to Ochratoxin A. Studies in rats have demonstrated that after both oral and intravenous administration, OTC is readily hydrolyzed to OTA, reaching maximum blood concentrations of OTA within 60 to 90 minutes[1]. This rapid biotransformation is a key determinant of its toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound. It is important to note that the in vivo data likely reflects the toxicity of its metabolite, Ochratoxin A.

Table 1: Acute Toxicity Data for this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 20.0 mg/kg | [3] |

| Day-old Chicks | Oral | LD50 | 216 µ g/animal | [4] |

| Rainbow Trout | Intraperitoneal | LD50 (10-day) | 3.0 mg/kg | [1] |

Table 2: In Vitro Cytotoxicity Data for this compound

| Cell Line | Parameter | Value | Reference |

| THP-1 (Human Monocytic) | IC50 (Proliferation) | 126 ng/mL | [5] |

| THP-1 (Human Monocytic) | IC50 (Differentiation) | 91 ng/mL | [5] |

| HeLa S3 (Human Cervical Cancer) | LC50 | 9 µM | [4] |

| Zebrafish Embryos | LC50 | 0.32 nM | [5] |

Mechanisms of Toxicity

The toxic mechanisms of this compound are intrinsically linked to those of Ochratoxin A. The primary mechanisms include:

-

Inhibition of Protein Synthesis: OTA, and by extension OTC, competitively inhibits phenylalanyl-tRNA synthetase, leading to a disruption of protein synthesis[6].

-

Induction of Oxidative Stress: Ochratoxins can generate reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to DNA and other macromolecules[6].

-

DNA Adduct Formation: Although debated, some evidence suggests that OTA can form covalent adducts with DNA, contributing to its genotoxicity and carcinogenicity[6].

-

Apoptosis and Cell Cycle Arrest: Ochratoxins can induce programmed cell death (apoptosis) and disrupt the normal cell cycle, contributing to their cytotoxic effects[6][7][8].

Target Organ Toxicity

Immunotoxicity

This compound has demonstrated significant immunomodulatory effects, in some cases more potent than OTA. In vitro studies on human and porcine immune cells have shown that OTC can:

-

Suppress the proliferation and differentiation of monocytes[5][9].

-

Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-8[4].

-

Suppress the formation of free oxygen radicals by monocytes and granulocytes[1].

Long-term exposure to low concentrations of OTC has been shown to be more detrimental to the viability and function of the human monocytic cell line THP-1 than OTA[4].

Nephrotoxicity

The kidney is a primary target for ochratoxin toxicity. While direct studies on OTC are limited, the nephrotoxicity is primarily attributed to its conversion to OTA, which is a potent nephrotoxin. OTA-induced nephrotoxicity is characterized by damage to the proximal tubules, leading to impaired renal function.

Neurotoxicity

Neurotoxic effects have been reported for Ochratoxin A, and therefore are a concern for this compound exposure. OTA has been shown to cross the blood-brain barrier and can induce neuronal apoptosis and disrupt neurotransmitter systems.

Carcinogenicity and Genotoxicity

Ochratoxin A is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The genotoxic potential of OTA, and by extension OTC, is linked to the induction of oxidative DNA damage and the potential for DNA adduct formation.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the toxicological assessment of this compound, primarily based on the work of Müller et al. (2003) on the human monocytic cell line THP-1.

Cell Culture and Mycotoxin Treatment

-

Cell Line: THP-1 (human acute monocytic leukemia cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Mycotoxin Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for experiments.

-

Treatment: THP-1 cells are seeded in 24-well or 96-well plates at a specified density and exposed to various concentrations of this compound for defined periods (e.g., 24, 48, or 72 hours).

References

- 1. This compound | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of a long-term exposure with OTA or OTC on functions of a human monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the mycotoxin ochratoxin A and some of its metabolites on the human cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ochratoxin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. Structurally, it is the ethyl ester of Ochratoxin A (OTA), the most prevalent and toxic member of the ochratoxin family.[1][2] While found in lower abundance, the toxicological significance of OTC is intrinsically linked to its rapid in vivo hydrolysis to OTA.[3][4] This conversion means that the mechanism of action of OTC is largely considered to be that of OTA. This guide provides a detailed technical overview of the core mechanisms through which this compound exerts its cytotoxic effects, focusing on the well-documented actions of its active metabolite, Ochratoxin A.

The multifaceted toxicity of ochratoxins stems from three primary, interconnected mechanisms: inhibition of macromolecular synthesis, induction of oxidative stress, and initiation of programmed cell death (apoptosis). Understanding these core processes is critical for researchers in toxicology, pharmacology, and drug development.

Inhibition of Protein Synthesis

A primary and well-established mechanism of ochratoxin toxicity is the competitive inhibition of protein synthesis.[5] This occurs through the structural mimicry of the amino acid phenylalanine by the phenylalanine moiety of the ochratoxin molecule.

Specifically, OTA acts as a competitive inhibitor of phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA) during the initial step of protein translation.[5] By competing with phenylalanine for the active site of PheRS, ochratoxin effectively halts the elongation of polypeptide chains, leading to a global reduction in protein synthesis. This inhibition has been observed to be most pronounced in the kidney and spleen.[6] The degree of inhibition is dose-dependent, and co-administration of excess phenylalanine can prevent this toxic effect, confirming the competitive nature of the inhibition.[6]

Induction of Oxidative Stress

Ochratoxins are potent inducers of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[5][7] This oxidative assault targets key cellular components, including lipids, proteins, and DNA.

The generation of ROS by ochratoxins is thought to occur through multiple pathways, including the disruption of mitochondrial electron transport and the metabolism of OTA by cytochrome P450 enzymes, which can produce reactive intermediates.[5] The consequences of this oxidative stress are significant:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid degradation. This compromises membrane integrity and function.

-

Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of adducts and strand breaks, which contributes to the genotoxic and carcinogenic properties of ochratoxins.

-

Protein Oxidation: Proteins are also targets of ROS, leading to modifications that can impair their function.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[8] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.[9][10]

Paradoxically, some studies suggest that OTA can inhibit the Nrf2 signaling pathway, thereby weakening the cell's antioxidant defenses and exacerbating oxidative damage.[10] However, other evidence indicates that OTA can induce the translocation of Nrf2 to the nucleus as a protective response to the initial wave of oxidative stress.[10] This dual role suggests a complex, concentration- and time-dependent interaction with this crucial protective pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major consequence of ochratoxin-induced cellular damage. The primary mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3][4]

The sequence of events is as follows:

-

Mitochondrial Dysfunction: Ochratoxin-induced oxidative stress and direct effects on mitochondrial proteins lead to a loss of the mitochondrial membrane potential (ΔΨm).[3][4][11]

-

Downregulation of Bcl-xL: A key event in ochratoxin-induced apoptosis is the post-transcriptional downregulation of the anti-apoptotic protein Bcl-xL.[3][4] This protein normally functions to maintain mitochondrial membrane integrity. Its reduction tips the balance in favor of pro-apoptotic proteins.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][4]

-

Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Evidence also points to the involvement of the extrinsic apoptotic pathway through the activation of caspase-8.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity of this compound and its active metabolite, Ochratoxin A.

Table 1: In Vitro Cytotoxicity of Ochratoxins

| Compound | Cell Line | Assay | Endpoint | Value | Reference(s) |

| This compound | THP-1 (monocytes) | Proliferation | IC50 | 126 ng/mL | [13] |

| This compound | THP-1 (monocytes) | Differentiation | IC50 | 91 ng/mL | [13] |

| This compound | HeLa S3 | Cytotoxicity | LC50 | 9 µM | [14] |

| Ochratoxin A | HeLa S3 | Cytotoxicity | LC50 | 5 µM | [14] |

| Ochratoxin A | HepG2 | MTT | IC50 (24h) | 0 - 25 µM | [14] |

| Ochratoxin A | SH-SY5Y | MTT | IC50 (48h) | 5.49 µM | [15] |

Table 2: In Vivo and Ex Vivo Toxicity of Ochratoxins

| Compound | Organism/System | Endpoint | Value | Reference(s) |

| This compound | Zebrafish embryos | Mortality | LC50 | 0.32 nM |

| This compound | Day-old chicks | Oral Lethality | LD50 | 216 µ g/animal |

| Ochratoxin A | Day-old chicks | Oral Lethality | LD50 | 166 µ g/animal |

| Ochratoxin A | Mice (in vivo) | Protein Synthesis Inhibition (Kidney, 5h) | 68% inhibition at 1 mg/kg | [6] |

| Ochratoxin A | Mice (in vivo) | Protein Synthesis Inhibition (Spleen, 5h) | 75% inhibition at 1 mg/kg | [6] |

Table 3: Apoptosis and Caspase Activation Data for Ochratoxin A

| Cell Line | Concentration | Time | Effect | Fold/Percent Change | Reference(s) |

| Human PBMC | 1 µM | 24h | Apoptosis | 12% of cells | [3] |

| Human PBMC | 1 µM | 48h | Apoptosis | 23% of cells | [3] |

| Caco-2 | 4 µg/mL | 48h | Apoptosis | Significant increase | [16] |

| H9 | 5 µM | 24h | Active Caspase-3 | 5.6-fold increase | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of this compound or A for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells and treat with ochratoxin as described above.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Reactive Oxygen Species (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with ochratoxin.

-

Probe Loading: Wash the cells with serum-free medium and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.[1][16][18]

-

Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.[1] An increase in fluorescence indicates an increase in ROS levels.

Lipid Peroxidation Assessment (TBARS Assay)

-

Sample Preparation: Prepare cell lysates or tissue homogenates from ochratoxin-treated and control samples.

-

Reaction Mixture: Add thiobarbituric acid (TBA) reagent and an acid (e.g., trichloroacetic acid) to the samples.[19]

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 20-60 minutes) to allow the formation of the malondialdehyde (MDA)-TBA adduct.[19]

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[20] The concentration of thiobarbituric acid reactive substances (TBARS) is determined by comparison to a standard curve of MDA.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Ochratoxin-Induced Apoptosis

Caption: this compound's mechanism of action via its conversion to Ochratoxin A.

Experimental Workflow for Assessing Ochratoxin Cytotoxicity

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. graphviz.org [graphviz.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Ochratoxin A induces apoptosis in human lymphocytes through down regulation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein synthesis in mice by ochratoxin A and its prevention by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ochratoxin A-Induced Hepatotoxicity through Phase I and Phase II Reactions Regulated by AhR in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 14. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of pro-inflammatory mediators and cell cycle disruption in neuronal cells induced by gliotoxin and ochratoxin A after individual and combined exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

In Vitro Profile of Ochratoxin C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on Ochratoxin C (OTC), a mycotoxin structurally related to Ochratoxin A (OTA). This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound.

Introduction

This compound is the ethyl ester of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] While OTA is the more extensively studied and regulated of the two, OTC has been shown to exhibit significant biological activity in various in vitro models. Understanding the in vitro effects of OTC is crucial for a comprehensive risk assessment and for elucidating the structure-activity relationships within the ochratoxin family. This guide summarizes key quantitative data, details experimental methodologies, and visualizes known cellular mechanisms.

Quantitative Toxicological Data

The following tables summarize the quantitative data from in vitro studies on this compound, focusing on cytotoxicity and its effects on immune cells.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Concentration/Dose | Effect | Reference |

| HeLa S3 | Not Specified | 9 µM | LC50 | [3] |

| Porcine Mononuclear Cells | Not Specified | 10-1000 ng/mL | Suppression of metabolic activity, proliferation, and other functions | [4] |

| Human Monocyte/Macrophage (THP-1) | Not Specified | 10-1000 ng/mL | Suppression of metabolic activity, proliferation, and other functions | [4][5] |

| Human Embryonic Kidney (HEK293) | Not Specified | Not Specified | Comparable cytotoxicity to OTA | [3] |

| Human Renal Carcinoma (A498) | Not Specified | Not Specified | Comparable cytotoxicity to OTA | [3] |

| Bacillus brevis | Antibacterial Assay | 2.0 ± 0.5 nmol/disc | Minimum Toxic Dose (MTD) | [3] |

Table 2: Comparative Cytotoxicity of this compound (OTC) and Ochratoxin A (OTA)

| Cell Line/Organism | Parameter | OTC Value | OTA Value | Conclusion | Reference |

| HeLa S3 | LC50 | 9 µM | 5 µM | Comparable toxicity | [3] |

| Bacillus brevis | MTD (nmol/disc) | 2.0 ± 0.5 | 8.7 ± 1.7 | OTC is more toxic | [3] |

| Day-old chicks | LD50 (mg/animal) | 216 | 166 | Comparable toxicity | [3] |

Table 3: Effects of this compound on Immune Cell Function

| Cell Type | Concentration | Effect | Reference |

| Porcine Monocytes | 10-1000 ng/mL | Suppression of free oxygen radical formation | [1][6] |

| Porcine Granulocytes | 1 ng/mL | Significant reduction in intracellular radical formation | [1][6] |

| Porcine Monocytes (from individual pigs) | 1-100 ng/mL | Stimulation of intracellular radical formation | [1][6] |

| Human Monocytic Cell Line (THP-1) (15-day exposure) | 1 ng/mL | Increased mitochondrial activity and IL-6 production; disturbed cell membrane integrity; inhibited proliferation and production of TNF-α and IL-8. Effects were more severe than with OTA. | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols used in key in vitro experiments with this compound.

Cell Culture and Exposure

-

Cell Lines:

-

THP-1 (Human Monocytic Cell Line): Propagated in 24-well cell culture plates. For long-term exposure studies, cells were cultivated for 15 days in a medium containing 1 ng/mL of OTC.[1][2]

-

Porcine Mononuclear Cells: Isolated from porcine blood.

-

HeLa S3 (Human Cervical Cancer Cell Line): Maintained in appropriate culture medium and conditions.

-

HepG2 (Human Hepatocellular Carcinoma): Cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere. For experiments, 10^4 cells/well were seeded in 96-well plates and treated for 48 hours with OTC at concentrations of 0.05, 0.1, and 0.5 µM.[7]

-

-

Toxin Preparation: this compound is typically dissolved in a suitable solvent, such as methanol, to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentrations.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay assesses cell metabolic activity.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Expose cells to various concentrations of OTC for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

-

Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.

-

Expose cells to OTC as in the MTT assay.

-

Incubate the cells with a medium containing neutral red for a few hours.

-

Wash the cells to remove excess dye.

-

Extract the dye from the viable cells using a destaining solution.

-

Measure the absorbance of the extracted dye.

-

-

ATP-Based Cell Viability Assay: This assay measures the level of ATP, which is an indicator of metabolically active cells.

Oxidative Stress Assays

-

Measurement of Reactive Oxygen Species (ROS):

-

Isolate porcine monocytes and granulocytes.

-

Expose the cells to OTC at concentrations ranging from 1 to 1000 ng/mL.[1][6]

-

Use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

-

Measure the fluorescence intensity using flow cytometry or a fluorescence microplate reader to quantify the levels of intracellular ROS.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with OTC for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Mechanisms of Action and Signaling Pathways

While the specific signaling pathways for this compound are not as extensively studied as those for OTA, the available evidence points towards the induction of oxidative stress and immunomodulation as key mechanisms of its toxicity.

Induction of Oxidative Stress

In vitro studies have shown that OTC can modulate the formation of free oxygen radicals in immune cells.[1][6] This suggests that OTC can interfere with the cellular redox balance, a mechanism known to be involved in the toxicity of OTA.[8] The generation of reactive oxygen species can lead to damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately contributing to cytotoxicity.

References

- 1. This compound | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Ochratoxin Toxicity: A Review of the Available Data | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the mycotoxin ochratoxin A and some of its metabolites on the human cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ochratoxin A and some of its derivatives modulate radical formation of porcine blood monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing the Interactions of Ochratoxin B, this compound, Patulin, Deoxynivalenol, and T-2 Toxin with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Metabolic Fate of Ochratoxin C: A Cross-Species Examination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC), the ethyl ester of the potent mycotoxin Ochratoxin A (OTA), is a contaminant of various food and feedstuffs.[1][2] While less studied than its parent compound, the toxicity of OTC is largely attributed to its rapid and efficient in vivo conversion to OTA.[3] Understanding the metabolic pathways of OTC across different species is therefore critical for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, with a primary focus on its biotransformation to Ochratoxin A and the subsequent metabolic fate of OTA in various animal species and humans.

Core Metabolism: The Conversion of this compound to Ochratoxin A

The pivotal step in the metabolism of this compound is its hydrolysis to Ochratoxin A, a reaction catalyzed by carboxylesterases present in the liver, plasma, and other tissues.[4][5] This conversion is generally considered to be rapid and efficient, leading to systemic exposure to the more toxic OTA.

Quantitative Analysis in Rats

In vivo studies in rats have demonstrated the swift conversion of OTC to OTA. Following oral administration of equivalent amounts of either OTC or OTA, the resulting blood concentrations of OTA were found to be identical, with peak levels reached at 60 minutes.[6] When administered intravenously, OTC was also readily converted to OTA, with maximum blood concentrations of OTA observed after 90 minutes.[6] This indicates a near-complete and rapid hydrolysis of OTC to OTA in this species. While direct quantitative data for other species is limited, the ubiquitous nature and high activity of carboxylesterases across mammalian species suggest that a similar rapid conversion is likely to occur.[5][7]

| Species | Route of Administration | Time to Maximum OTA Concentration | Observation | Reference |

| Rat | Oral | 60 minutes | Blood OTA concentrations were the same as after administration of an equivalent amount of OTA. | [6] |

| Rat | Intravenous | 90 minutes | Rapid conversion to OTA observed. | [6] |

Subsequent Metabolism of Ochratoxin A in Different Species

Once converted from OTC, Ochratoxin A undergoes further metabolism through several key pathways, primarily hydrolysis, hydroxylation, and conjugation.[8][9] The relative importance of these pathways and the specific metabolites formed exhibit significant variation among species.

Key Metabolic Pathways of Ochratoxin A

-

Hydrolysis: The cleavage of the peptide bond of OTA results in the formation of Ochratoxin α (OTα), a metabolite considered to be significantly less toxic than the parent compound.[8] This reaction can be mediated by microbial enzymes in the gastrointestinal tract, particularly in ruminants, as well as by carboxypeptidases in the host.[1][10]

-

Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of OTA at various positions, leading to the formation of metabolites such as 4-hydroxyochratoxin A (4-OH-OTA) and 10-hydroxyochratoxin A (10-OH-OTA).[8] The stereochemistry of the 4-hydroxy metabolite can differ between species, with the (4R)-isomer being predominant in rodents and the (4S)-isomer in pigs.[8]

-

Conjugation: OTA and its metabolites can be conjugated with molecules such as glucuronic acid, sulfate, or glutathione, which generally increases their water solubility and facilitates their excretion.[8][11]

Species-Specific Metabolism of Ochratoxin A

The metabolic profile of OTA, and by extension OTC, varies considerably across different species.

| Species | Primary Metabolites | Key Metabolic Pathways | Notes | References |

| Rats | Ochratoxin α (OTα), (4R)-4-hydroxyochratoxin A | Hydrolysis, Hydroxylation | In albino rats, approximately 25-27% of an administered OTA dose is excreted as OTα in the urine, with 1-1.5% as (4R)-4-OH-OTA.[12] | [8][12] |

| Pigs | (4S)-4-hydroxyochratoxin A | Hydroxylation | Pigs are highly sensitive to OTA's nephrotoxic effects.[13][14] | [8] |

| Poultry (Chickens) | Ochratoxin α (OTα) | Hydrolysis | Poultry are considered more sensitive to OTA than ruminants but less so than pigs.[15][16][17] | [15] |

| Ruminants (e.g., Cattle) | Ochratoxin α (OTα) | Microbial Hydrolysis in the Rumen | Ruminants are generally more resistant to OTA toxicity due to efficient degradation by rumen microorganisms.[6][10][18] | [6][10][18] |

| Humans | 4-hydroxyochratoxin A, Ochratoxin α | Hydroxylation, Hydrolysis | Human liver microsomes primarily produce (4R)-4-OH-OTA.[2][19] OTA has a long half-life in humans.[20] | [2][19][20] |

| Rabbits | 10-hydroxyochratoxin A | Hydroxylation | 10-OH-OTA has been identified as a significant metabolite in rabbits.[8][21] | [8][21] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to Ochratoxin A and its subsequent biotransformation pathways.

Experimental Workflow for In Vivo Metabolism Study

Caption: A generalized workflow for conducting an in vivo study of this compound metabolism.

Experimental Protocols

In Vivo Study of this compound to Ochratoxin A Conversion in Rats

Objective: To quantify the conversion of OTC to OTA in rats following oral or intravenous administration.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound (analytical standard)

-

Ochratoxin A (analytical standard)

-

Vehicle for administration (e.g., corn oil for oral, saline for IV)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

HPLC system with fluorescence detection

Procedure:

-

Animal Dosing:

-

Acclimatize rats for at least one week.

-

Divide rats into groups for oral and intravenous administration of OTC, and a control group receiving OTA orally.

-

Administer a single dose of OTC or OTA (e.g., 1 mg/kg body weight).

-

-

Blood Sampling:

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240 minutes, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

-

Sample Preparation (Plasma):

-

To 1 mL of plasma, add 3 mL of acetonitrile (B52724).

-

Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 500 µL of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:water:acetic acid (e.g., 50:49:1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation wavelength of 333 nm and emission wavelength of 460 nm.

-

Quantify OTA concentrations by comparing peak areas to a standard curve of OTA.

-

In Vitro Metabolism of Ochratoxin A using Liver Microsomes

Objective: To investigate the formation of hydroxylated metabolites of OTA in liver microsomes from different species.

Materials:

-

Liver microsomes from various species (e.g., rat, pig, human)

-

Ochratoxin A

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), OTA (e.g., 10 µM), and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Optimize mass spectrometry conditions for the detection of OTA and its expected hydroxylated metabolites (e.g., 4-OH-OTA).

-

Identify and quantify metabolites based on their retention times and mass-to-charge ratios compared to analytical standards, if available.

-

Conclusion

The metabolism of this compound is primarily characterized by its rapid and efficient conversion to Ochratoxin A. This initial hydrolysis, driven by carboxylesterases, is a critical determinant of its toxicity. The subsequent metabolic fate of the resulting OTA is complex and exhibits significant species-specific variations. Rodents, pigs, poultry, ruminants, and humans all display distinct profiles of OTA metabolism, leading to different levels of exposure to the parent toxin and its various metabolites. A thorough understanding of these species differences is paramount for accurate risk assessment in both human and veterinary toxicology and for the development of strategies to mitigate the adverse health effects of ochratoxin exposure. Further research focusing on direct quantitative comparisons of OTC metabolism across a wider range of species would provide valuable data for refining these risk assessments.

References

- 1. Pharmacokinetics of ochratoxin A in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of this compound into ochratoxin A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ochratoxin A in Ruminants–A Review on Its Degradation by Gut Microbes and Effects on Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplicity and Species Differences of Carboxylesterase Isozymes in Mammals and Humans [jstage.jst.go.jp]

- 8. Metabolic pathways of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veterinariadigital.com [veterinariadigital.com]

- 10. Ochratoxin A in ruminants−A review on its degradation by gut microbes and effects on animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Glucuronidation of Ochratoxin A by Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of ochratoxin A by rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ochratoxins—Food Contaminants: Impact on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ochratoxin A: its impact on poultry gut health and microbiota, an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. poultrydvm.com [poultrydvm.com]

- 17. researchgate.net [researchgate.net]

- 18. Ochratoxin A | NC State Extension Publications [content.ces.ncsu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 21. OCHRATOXIN A - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ochratoxin C: A Technical Guide to its Genotoxicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is the ethyl ester of Ochratoxin A (OTA), a more widely studied and potent toxicant.[1] In vivo studies have demonstrated that OTC is readily converted to OTA, suggesting that the toxicological profile of OTC is largely attributable to its metabolite, OTA.[2] Therefore, this guide will focus on the extensive body of research available for OTA to elucidate the genotoxic and carcinogenic potential of OTC.

Ochratoxin A is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3] The primary target organ for OTA's toxicity and carcinogenicity is the kidney, though tumors have also been observed in the liver and other tissues in animal models.[3][4][5]

The mechanisms underlying OTA's toxicity are complex and are thought to involve both direct and indirect genotoxic pathways. While there is conflicting evidence regarding the formation of direct DNA adducts, the induction of oxidative stress is a well-established mechanism leading to indirect DNA damage, cellular dysfunction, and apoptosis.

This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity of this compound, with a focus on the data derived from its active metabolite, Ochratoxin A. It includes quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the critical signaling pathways involved.

Genotoxicity of Ochratoxin A

The genotoxicity of OTA has been evaluated in a variety of in vitro and in vivo systems. The primary mechanisms of OTA-induced genotoxicity are believed to be the induction of DNA strand breaks and chromosomal damage, largely mediated by oxidative stress.

Quantitative Data from Genotoxicity Studies

The following tables summarize quantitative data from key genotoxicity studies on Ochratoxin A.

Table 1: In Vitro Micronucleus Assay Data for Ochratoxin A

| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| Human Lymphocytes | 25 µM | 48 hours | Significant increase in micronuclei frequency (p < 0.05) | [6] |

| Human Lymphocytes | 1.5 µM and 5 µM | Not Specified | Induction of micronucleus formation | [7] |

| HepG2 (Human Hepatoma) | ≥ 5 µg/ml | Not Specified | Pronounced dose-dependent increase in micronuclei | [8] |

Table 2: In Vivo and In Vitro Comet Assay (Single-Cell Gel Electrophoresis) Data for Ochratoxin A

| Animal Model/Cell Line | Dose/Concentration | Exposure Time | Observed Effect | Reference |

| Rat Kidney Cells (in vivo) | 0.5 mg/kg bw/day | 7, 14, and 21 days | Significant increase in tail length, tail intensity, and tail moment (p < 0.05) | [9][10][11] |

| MDCK (Madin-Darby Canine Kidney) Cells | Concentration-dependent | Not Specified | Induction of single-strand breaks | [12] |

| Human Lymphocytes | 0.075-5 µM | Not Specified | Slight increase in the percentage of DNA in the comet tail | [7] |

| HepG2 (Human Hepatoma) | ≥ 5 µg/ml | Not Specified | Pronounced dose-dependent effects | [8] |

Experimental Protocols for Key Genotoxicity Assays

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. The protocol below is a generalized procedure based on established guidelines.

Objective: To detect micronuclei in cultured mammalian cells following exposure to a test substance.

Materials:

-

Mammalian cell line (e.g., human lymphocytes, CHO, HepG2)

-

Culture medium and supplements

-

Test substance (Ochratoxin A) and vehicle control

-

Positive control (e.g., Mitomycin C)

-

Cytochalasin B (for cytokinesis-blocked method)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa, DAPI)

-

Microscope slides

-

Microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach or enter the exponential growth phase.

-

Expose the cells to at least three concentrations of the test substance, along with negative and positive controls. Treatment duration is typically 3-24 hours.

-

For the cytokinesis-block method, add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.

-

-

Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a freshly prepared fixative solution.

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining and Scoring:

-

Stain the slides with a suitable DNA-specific stain.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. Micronuclei are small, round, non-refractile bodies in the cytoplasm, separate from the main nucleus.

-